2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide
Overview
Description
2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide is a useful research compound. Its molecular formula is C15H10ClF3N4O3S and its molecular weight is 418.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Safety Evaluation
Research on compounds with similar structural features, such as organophosphorus and pyrethroid compounds, highlights the importance of understanding the pharmacokinetics and safety profile of chemicals. Studies like the one on the disposition and metabolism of [14C]SB-649868, an orexin receptor antagonist, provide insights into the elimination pathways, metabolic profiles, and potential safety considerations for related compounds. These studies are crucial for developing new drugs with improved safety and efficacy profiles (Renzulli et al., 2011).
Environmental and Occupational Exposure
Research into the environmental and occupational exposure to compounds with similar properties, such as organophosphorus and pyrethroid pesticides, can provide valuable information on the potential risks and exposure levels in specific populations. For instance, studies on the extent of environmental exposure to neurotoxic insecticides in preschool children in South Australia indicate widespread exposure and underscore the need for public health policies to regulate and use these chemicals safely (Babina et al., 2012).
Therapeutic Applications and Efficacy
The development and evaluation of new therapeutic agents, including antimycotics and treatments for neurological conditions, often involve compounds with similar structural or functional characteristics. Studies on the therapeutic efficacy and safety of new compounds, such as sertaconazole for Pityriasis versicolor, contribute to our understanding of how chemical properties influence therapeutic outcomes and safety profiles. Such research is essential for identifying promising new treatments for various diseases (Nasarre et al., 1992).
Properties
IUPAC Name |
2-chloro-N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O3S/c16-10-3-1-2-4-12(10)27(24,25)21-8-13-22-14(26-23-13)11-6-5-9(7-20-11)15(17,18)19/h1-7,21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMYYTFUDHMNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.